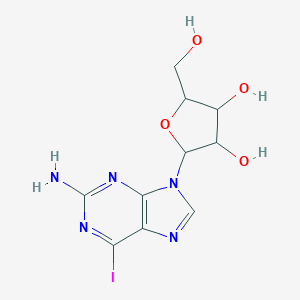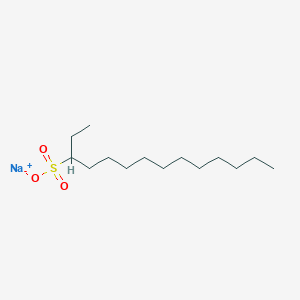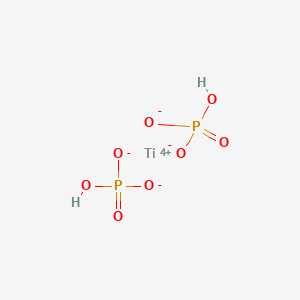![molecular formula C23H34O4 B081365 (1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione CAS No. 14594-22-0](/img/structure/B81365.png)
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione is a natural phytosteroid isolated from the plant Chionographis japonica. It is a unique compound characterized by its δ-lactone group, making it the first reported example of a steroid containing this functional group . The molecular structure of chiogralactone is 3β, 16β-dihydroxy-6-oxo-24-nor-5α-cholan-23-oic acid 16β,23-lactone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chiogralactone involves a seven-stage stereospecific process starting from 3β, 16α-diacetoxypregn-5-en-20-one . The key steps include:
Reformatskii Reaction: This reaction with the 20-ketone forms a δ-lactone.
Hydrogenation: The δ-lactone is hydrogenated to form the 21α (CH3) saturated lactone.
Ring Opening and Saponification: The ring is opened, and the 3-acetoxy group is saponified.
Conversion to Ditoyslate: The 3,16α-ditosylate is formed.
Alkaline Treatment: This leads to a 3,5α-cyclosteroid with a δ-lactone ring.
Oxidation: The 6-hydroxy group is oxidized to a 6-keto group.
Cyclopropane Ring Opening and Saponification: The cyclopropane ring is opened, and the 3-acetoxy group is saponified to yield chiogralactone.
Industrial Production Methods
Industrial production methods for chiogralactone are not well-documented, likely due to its complex synthesis and limited natural sources. Most production is carried out in research laboratories using the synthetic routes described above.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to keto groups.
Reduction: Hydrogenation of double bonds.
Substitution: Formation of ditosylates from hydroxy groups.
Ring Opening: Opening of lactone and cyclopropane rings.
Common Reagents and Conditions
Reformatskii Reaction: Zinc and haloesters.
Hydrogenation: Palladium or platinum catalysts.
Oxidation: Common oxidizing agents like chromium trioxide.
Alkaline Treatment: Strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various intermediates leading to the final product, chiogralactone, such as 3,5α-cyclosteroids and 6-oxo derivatives .
Wissenschaftliche Forschungsanwendungen
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione has several scientific research applications:
Chemistry: Used as a model compound for studying steroid synthesis and transformations.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Potential therapeutic applications due to its unique structure and biological activities.
Wirkmechanismus
The mechanism of action of chiogralactone is not fully understood. it is believed to interact with specific molecular targets and pathways involved in steroid metabolism and signaling. The δ-lactone group may play a crucial role in its biological activity by interacting with enzymes and receptors involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione can be compared with other similar compounds, such as:
Chiograsterol A: A precursor in the biosynthesis of chiogralactone.
Chiograsterol B: Another related compound that does not convert to chiogralactone.
Other Steroids: This compound is unique due to its δ-lactone group, which is not commonly found in other steroids.
Eigenschaften
CAS-Nummer |
14594-22-0 |
|---|---|
Molekularformel |
C23H34O4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione |
InChI |
InChI=1S/C23H34O4/c1-12-8-20(26)27-19-11-16-14-10-18(25)17-9-13(24)4-6-22(17,2)15(14)5-7-23(16,3)21(12)19/h12-17,19,21,24H,4-11H2,1-3H3/t12-,13+,14-,15+,16+,17-,19+,21+,22-,23+/m1/s1 |
InChI-Schlüssel |
FOCHOSLOYHRWHT-SQARGJPNSA-N |
SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
Isomerische SMILES |
C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C |
Kanonische SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)
